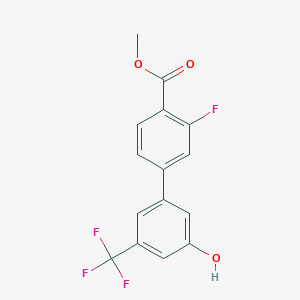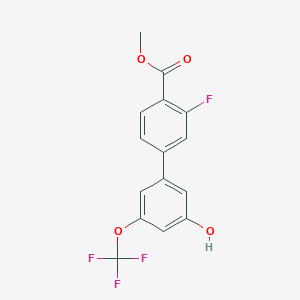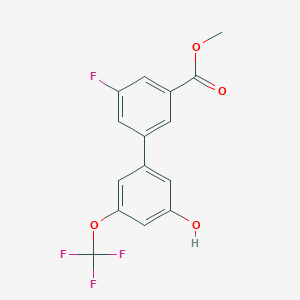
5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%
Descripción general
Descripción
5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% (3F-5M-Phenol) is a synthetic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific research fields. This compound has a wide range of applications in laboratory experiments, including synthesis, analysis, and biochemical and physiological studies. It is a versatile compound that can be used to study various biochemical and physiological processes, as well as to develop new synthetic methods.
Mecanismo De Acción
The mechanism of action of 5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also believed to interact with proteins and other molecules in the cell, which may affect the activity of enzymes and other proteins. In addition, 5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has been shown to interact with DNA, which may affect gene expression and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% are not yet fully understood. However, studies have shown that the compound has anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes. Furthermore, 5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has been shown to have a protective effect against oxidative damage, as well as to modulate the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments is its high purity and stability. The compound is highly soluble in water and other solvents, making it easy to use in a variety of experiments. Furthermore, 5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is non-toxic and has low environmental impact. The main limitation of using 5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments is its cost. The compound is relatively expensive, which can limit its use in some experiments.
Direcciones Futuras
The potential applications of 5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% are vast and numerous. Future research could focus on the development of new synthetic methods for the synthesis of the compound, as well as on the development of new uses for it in laboratory experiments. Furthermore, research could focus on the mechanism of action of the compound and its effects on biochemical and physiological processes. Additionally, research could focus on the development of new drugs and other compounds that utilize 5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% as an active ingredient. Finally, research could focus on the development of new methods for the analysis and characterization of the compound.
Métodos De Síntesis
5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and biotransformation. The most commonly used method for synthesizing 5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is the chemical synthesis method, which involves the reaction of 3-fluoro-5-methoxycarbonylphenol with trifluoromethyl phenol in the presence of an acid catalyst. This reaction yields a product with 95% purity. Other methods of synthesis, such as enzymatic synthesis and biotransformation, can also be used to synthesize 5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%.
Aplicaciones Científicas De Investigación
5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has been used in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It is used in the synthesis of pharmaceuticals, as well as in the study of biological processes such as enzyme activity, gene expression, and protein-protein interactions. It is also used in the study of drug metabolism and drug delivery systems. Furthermore, 5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has been used in the development of new synthetic methods for the synthesis of pharmaceuticals and other compounds.
Propiedades
IUPAC Name |
methyl 3-fluoro-5-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O4/c1-22-14(21)10-2-8(3-11(16)4-10)9-5-12(20)7-13(6-9)23-15(17,18)19/h2-7,20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCVWMYDHSKTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686719 | |
| Record name | Methyl 5-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261928-57-7 | |
| Record name | Methyl 5-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



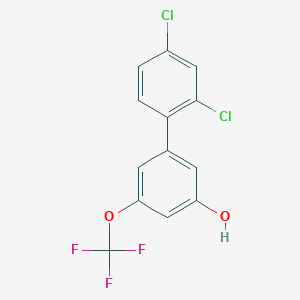
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384718.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384722.png)

![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384735.png)

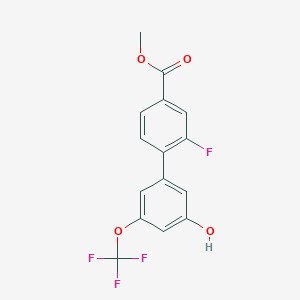


![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384770.png)
